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Compound of Interest

Compound Name: Roginolisib hemifumarate

Cat. No.: B11927587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MSC2360844 hemifumarate, also known as Roginolisib, is a potent and selective inhibitor of

the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. This technical guide provides a

comprehensive overview of its chemical structure, physicochemical properties, mechanism of

action, and available biological activity data. Detailed methodologies for key experiments are

described, and the relevant signaling pathways are visualized to facilitate a deeper

understanding of its therapeutic potential, particularly in the context of immunology and

oncology.

Chemical Structure and Properties
MSC2360844 hemifumarate is a complex organic molecule with the chemical formula

C26H27FN4O5S.1/2C4H4O4.[1][2] Its structure is characterized by a fluoro-thiochromeno[3,4-

d]pyrazol core derivatized with morpholinomethylphenyl and morpholinylmethanone moieties.

The hemifumarate salt form enhances its pharmaceutical properties.

Chemical Structure:

Caption: Workflow for PI3Kδ IC50 Determination.

Methodology:
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Reagent Preparation:

Prepare a series of dilutions of MSC2360844 hemifumarate in a suitable solvent (e.g.,

DMSO).

Prepare a reaction buffer containing purified recombinant PI3Kδ enzyme, the lipid

substrate phosphatidylinositol 4,5-bisphosphate (PIP2), and a source of phosphate,

typically radiolabeled [γ-³²P]ATP or a fluorescent ATP analog.

Reaction Incubation:

In a microplate, combine the PI3Kδ enzyme, PIP2 substrate, and the various

concentrations of MSC2360844.

Initiate the kinase reaction by adding the ATP-containing solution.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 30 minutes).

Reaction Termination and Product Detection:

Stop the reaction by adding a quenching solution (e.g., a strong acid or a chelating agent).

Separate the product, phosphatidylinositol 3,4,5-trisphosphate (PIP3), from the unreacted

substrate and ATP. This can be achieved through various methods, such as thin-layer

chromatography (TLC) or affinity capture.

Quantify the amount of product formed. For radiolabeled assays, this is typically done

using a scintillation counter. For fluorescent assays, a fluorescence plate reader is used.

Data Analysis:

Calculate the percentage of PI3Kδ inhibition for each concentration of MSC2360844

relative to a vehicle control (DMSO).

Plot the percent inhibition against the logarithm of the compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the

concentration of the inhibitor that reduces the enzyme activity by 50%.

B-cell Proliferation Assay
This assay measures the effect of MSC2360844 on the proliferation of B-cells, which is a key

indicator of its immunomodulatory activity.

Methodology:

B-cell Isolation:

Isolate primary B-cells from human peripheral blood mononuclear cells (PBMCs) or from

the spleens of laboratory animals (e.g., mice) using negative selection with magnetic

beads to ensure high purity.

Cell Culture and Stimulation:

Culture the isolated B-cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal

bovine serum and antibiotics).

Seed the B-cells into a 96-well plate at a predetermined density.

Treat the cells with various concentrations of MSC2360844 hemifumarate.

Stimulate B-cell proliferation using a mitogen, such as anti-IgM antibody,

lipopolysaccharide (LPS), or a combination of CD40 ligand and interleukin-4 (IL-4).

Proliferation Measurement:

After a suitable incubation period (e.g., 72 hours), assess cell proliferation. Common

methods include:

[³H]-Thymidine Incorporation: Add radiolabeled thymidine to the culture for the final 18

hours of incubation. Proliferating cells will incorporate the thymidine into their newly

synthesized DNA. Harvest the cells and measure the incorporated radioactivity using a

scintillation counter.
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CFSE Staining: Label the B-cells with carboxyfluorescein succinimidyl ester (CFSE)

prior to stimulation. As the cells divide, the CFSE dye is distributed equally between the

daughter cells, resulting in a halving of the fluorescence intensity with each cell division.

Analyze the fluorescence by flow cytometry.

MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of the

cells, which is proportional to the number of viable, proliferating cells.

Data Analysis:

Calculate the percentage of proliferation inhibition for each concentration of MSC2360844

relative to a vehicle-treated, stimulated control.

Plot the percent inhibition against the logarithm of the compound concentration and

determine the IC50 value as described for the enzymatic assay.

Clinical Development
A search for clinical trials involving MSC2360844 or its synonym Roginolisib indicates that this

compound has entered clinical development. As of the latest information, Roginolisib (IOA-244)

is being investigated in a Phase 1/2 clinical trial for patients with relapsed or refractory B-cell

non-Hodgkin lymphoma (NCT03765436). The primary objectives of this study are to evaluate

the safety, tolerability, and preliminary efficacy of Roginolisib.

Conclusion
MSC2360844 hemifumarate is a promising, potent, and selective PI3Kδ inhibitor with a clear

mechanism of action. Its ability to effectively inhibit the proliferation and function of leukocytes,

particularly B-cells, underscores its therapeutic potential in the treatment of B-cell malignancies

and various autoimmune and inflammatory disorders. The detailed chemical, biological, and

methodological information provided in this guide serves as a valuable resource for

researchers and drug development professionals working on the advancement of targeted

therapies. Further preclinical and clinical investigations are warranted to fully elucidate the

therapeutic utility of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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